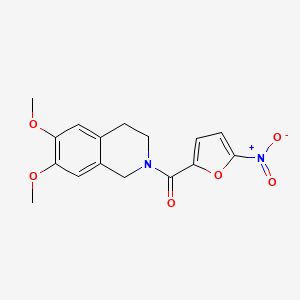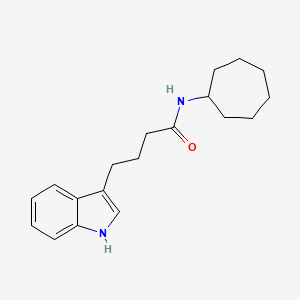![molecular formula C18H18N4O3S B10802839 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802839.png)
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a tetrazolyl group connected via a sulfanylethanone linkage
準備方法
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:
Stepwise Synthesis: This involves the preparation of the dimethoxyphenyl and methylphenyl intermediates, followed by their coupling with a tetrazolyl group under controlled conditions.
Reaction Conditions: Typical conditions include the use of solvents like acetonitrile, catalysts such as palladium or copper, and reagents like phosphoric acid or formic acid for specific steps.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tetrazolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature control and inert atmosphere being crucial for specific reactions.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic processes.
Receptor Modulation: It can interact with receptors on cell surfaces, influencing signal transduction pathways.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone can be compared with similar compounds to highlight its uniqueness:
1-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: This compound has a similar phenyl structure but differs in its sulfonyl linkage, affecting its reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl): While sharing the dimethoxyphenyl group, this compound lacks the tetrazolyl and sulfanylethanone groups, resulting in different chemical properties and uses.
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C18H18N4O3S/c1-12-5-4-6-14(9-12)22-18(19-20-21-22)26-11-15(23)13-7-8-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3 |
InChIキー |
NQJFOAJFGOWMEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate](/img/structure/B10802770.png)

![4-[(5Z)-5-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802783.png)
![2-[(2-benzyl-1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10802785.png)
![2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B10802786.png)
![[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-(4-methoxyphenyl)ethyl]-dimethyl-amine](/img/structure/B10802791.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802807.png)
![N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B10802808.png)

![5,6-dichloro-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B10802830.png)
![(5E)-3-ethyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10802833.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)isoxazolo[5,4-b]pyridine](/img/structure/B10802841.png)
